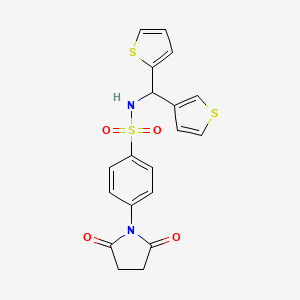

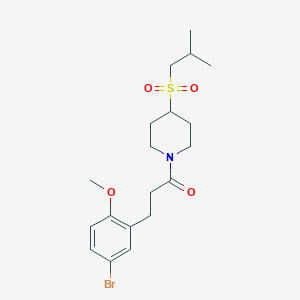

2-methoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-methoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide” is a complex organic molecule. It contains functional groups such as an amide and methoxy groups, which are commonly found in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, N-(pyridin-2-yl)amides have been formed via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as FT-IR, 1H-NMR, and mass spectroscopy, which are commonly used to characterize new compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the amide group could undergo hydrolysis, and the methoxy group could be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could increase its polarity and influence its solubility in different solvents .Scientific Research Applications

Crystal Structure and Molecular Interaction

Studies have focused on understanding the spatial orientations and crystal structures of acetamide derivatives. For instance, research by Kalita and Baruah (2010) on amide derivatives revealed insights into how these compounds interact with anions, providing a basis for further exploration of their molecular properties (Kalita & Baruah, 2010). Similarly, the investigation of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides by López et al. (2010) elucidated hydrogen-bonding patterns, enhancing our understanding of molecular self-assembly (López et al., 2010).

Potential Therapeutic Applications

Significant research has also been conducted on the potential therapeutic applications of related acetamide compounds. Inagaki et al. (2022) discovered a compound that showed promise in attenuating IL-1β-induced MMP13 mRNA expression in a dose-dependent manner, suggesting a potential role in early osteoarthritis treatment (Inagaki et al., 2022). Another study by Wang et al. (2015) evaluated derivatives of a related compound for their antiproliferative activities against cancer cell lines, presenting a potential avenue for anticancer agent development (Wang et al., 2015).

Synthesis and Characterization

The synthesis and characterization of acetamide derivatives have been a focus to enhance understanding of their chemical properties. Nayak et al. (2014) detailed the synthesis, crystal structure, and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide, contributing to the broader knowledge of acetamide compounds' structural dynamics (Nayak et al., 2014).

Photoluminescence and Nanomaterials

Moreover, acetamide derivatives have been explored for their potential in nanotechnology and photoluminescence. Li et al. (2011) studied a europium complex with functionalized carbon nanotubes, highlighting the potential of acetamide derivatives in developing new lanthanide photoluminescence nanomaterials (Li et al., 2011).

Future Directions

properties

IUPAC Name |

2-methoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-11-14(18)17-15-13(8-5-9-16-15)20-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYCQFREIQOVAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC=N1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2813490.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2813493.png)

![Ethyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2813494.png)

![6-Cyclopropyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2813498.png)

![N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2813500.png)

![3-((4-chlorophenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2813503.png)

![1-(2-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2813510.png)